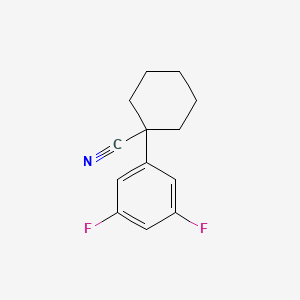

1-(3,5-difluorophenyl)cyclohexane-1-carbonitrile

Description

1-(3,5-Difluorophenyl)cyclohexane-1-carbonitrile is a cyclohexane derivative featuring a carbonitrile (-CN) group and a 3,5-difluorophenyl substituent. The cyclohexane ring provides conformational flexibility, distinguishing it from smaller, more strained cyclic systems. This compound is likely utilized in pharmaceutical or agrochemical research, given the prevalence of fluorinated aromatic and nitrile motifs in bioactive molecules.

Properties

IUPAC Name |

1-(3,5-difluorophenyl)cyclohexane-1-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13F2N/c14-11-6-10(7-12(15)8-11)13(9-16)4-2-1-3-5-13/h6-8H,1-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BUUMISNTHVOWCN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)(C#N)C2=CC(=CC(=C2)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13F2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(3,5-difluorophenyl)cyclohexane-1-carbonitrile can be synthesized through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a widely-used method for forming carbon-carbon bonds. This reaction typically employs palladium catalysts and boron reagents under mild conditions . The reaction conditions are generally mild and functional group tolerant, making it suitable for synthesizing complex organic molecules.

Industrial Production Methods

Industrial production of 1-(3,5-difluorophenyl)cyclohexane-1-carbonitrile may involve large-scale application of the Suzuki–Miyaura coupling reaction. The choice of reagents and catalysts, as well as optimization of reaction conditions, are crucial for achieving high yields and purity in industrial settings.

Chemical Reactions Analysis

Types of Reactions

1-(3,5-difluorophenyl)cyclohexane-1-carbonitrile undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can convert the nitrile group to other functional groups such as amines.

Substitution: The fluorine atoms on the phenyl ring can be substituted with other groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce primary amines.

Scientific Research Applications

1-(3,5-difluorophenyl)cyclohexane-1-carbonitrile has a wide range of applications in scientific research:

Chemistry: It is used as a building block for synthesizing more complex organic molecules.

Biology: The compound can be used in the study of biological pathways and interactions.

Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(3,5-difluorophenyl)cyclohexane-1-carbonitrile involves its interaction with specific molecular targets and pathways. The presence of the nitrile group and the difluorophenyl moiety allows it to participate in various chemical reactions and interactions. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

1-(3,5-Difluorophenyl)cyclopentanecarbonitrile

Structure : Cyclopentane ring (5-membered) with 3,5-difluorophenyl and carbonitrile groups.

Molecular Formula : C₁₂H₁₁F₂N; Molar Mass : 207.22 g/mol .

Key Differences :

- Ring Size : The smaller cyclopentane ring introduces moderate steric strain compared to the more relaxed cyclohexane. This may reduce thermal stability and alter solubility.

- Physical Properties : Higher ring strain could lower melting points compared to cyclohexane analogs.

- Reactivity : The reduced ring size may enhance electrophilic substitution reactivity at the aromatic ring due to increased electron-withdrawing effects from the fluorine atoms.

1-(3,5-Difluorophenyl)cyclopropanecarbonitrile

Structure: Cyclopropane ring (3-membered) with identical substituents. Molecular Formula: C₁₀H₇F₂N; Molar Mass: Not explicitly stated but estimated at ~179.17 g/mol . Key Differences:

- Ring Strain : The cyclopropane ring’s high angular strain significantly impacts stability and reactivity. This compound is likely less stable under thermal or acidic conditions.

- Electronic Effects : Extreme ring strain may polarize the carbonitrile group, altering its nucleophilicity.

- Applications : The heightened reactivity could make it a candidate for ring-opening reactions in synthetic chemistry.

1-(3,5-Dimethoxyphenyl)cyclobutanecarbonitrile

Structure: Cyclobutane ring (4-membered) with 3,5-dimethoxyphenyl and carbonitrile groups. Molecular Formula: C₁₃H₁₅NO₂; Molar Mass: 217.26 g/mol . Key Differences:

- Substituent Effects : The methoxy (-OCH₃) groups are electron-donating, contrasting with the electron-withdrawing fluorine substituents. This enhances the aromatic ring’s susceptibility to electrophilic attack.

- Ring Strain : Cyclobutane’s moderate strain may compromise stability compared to cyclohexane but improve reactivity in ring-expansion reactions.

- Solubility : The methoxy groups likely increase polarity and aqueous solubility relative to fluorinated analogs.

1-Piperidinocyclohexanecarbonitrile

Structure : Cyclohexane ring with piperidinyl (secondary amine) and carbonitrile groups.

Molecular Formula : C₁₂H₂₀N₂; Molar Mass : 192.3 g/mol .

Key Differences :

- Substituent Chemistry : The piperidinyl group introduces basicity and hydrogen-bonding capability, unlike the inert difluorophenyl group.

- Stability : Supplied as a crystalline solid with ≥95% purity and a shelf life of ≥5 years at -20°C, indicating high stability .

Comparative Data Table

*Inferred values due to lack of direct evidence.

Biological Activity

1-(3,5-Difluorophenyl)cyclohexane-1-carbonitrile is a chemical compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by a cyclohexane ring substituted with a cyano group and a 3,5-difluorophenyl moiety. The presence of fluorine atoms enhances its lipophilicity, which may influence its biological interactions and therapeutic efficacy.

- Molecular Formula : C13H12F2N

- Molecular Weight : Approximately 233.23 g/mol

- Structure : The compound features a cyclohexane core with a cyano group and a difluorophenyl substituent, which may enhance its reactivity and interaction with biological targets.

Biological Activities

Research indicates that compounds similar to 1-(3,5-difluorophenyl)cyclohexane-1-carbonitrile have been investigated for various biological activities, including anticancer properties and anti-inflammatory effects. The following sections detail these findings.

Anticancer Activity

Studies have shown that derivatives of 1-(3,5-difluorophenyl)cyclohexane-1-carbonitrile exhibit significant cytotoxicity against cancer cell lines. For example, compounds synthesized through Claisen-Schmidt condensation have demonstrated higher cytotoxicity than the reference drug 5-fluorouracil.

Table 1: Cytotoxicity of Related Compounds

| Compound Name | Cell Line Tested | IC50 (μg/ml) |

|---|---|---|

| 1-(3,5-Difluorophenyl)cyclohexane-1-carbonitrile | HepG-2 | TBD |

| Similar Compound A | HCT-116 | 7.15 |

| Similar Compound B | HepG-2 | 3.07 |

The mechanism by which 1-(3,5-difluorophenyl)cyclohexane-1-carbonitrile exerts its anticancer effects may involve the inhibition of key enzymes or pathways involved in cell proliferation and survival. The fluorine substituents potentially enhance binding affinity to biological targets, leading to improved therapeutic outcomes.

Case Studies

Recent studies have focused on the structure-activity relationship (SAR) of similar compounds. For instance, research into DPP-4 inhibitors has highlighted how structural modifications can significantly impact biological activity and potency . This approach can be applied to understand how variations in the structure of 1-(3,5-difluorophenyl)cyclohexane-1-carbonitrile affect its pharmacological profile.

Example Case Study: DPP-4 Inhibitors

In a study examining DPP-4 inhibitors, it was found that compounds with multiple fluorine substitutions exhibited enhanced binding interactions with the enzyme's active sites. This suggests that the presence of fluorine in 1-(3,5-difluorophenyl)cyclohexane-1-carbonitrile may similarly enhance its efficacy against specific biological targets .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.